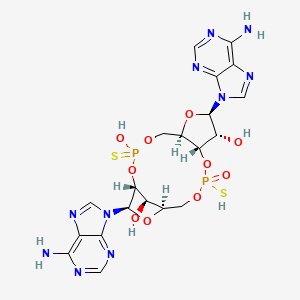
Sazetidina A dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de sazetidina A es un compuesto conocido por su actividad agonista parcial selectiva en los receptores neuronales nicotínicos de acetilcolina α4β2. Actúa como agonista en los pentámeros (α4)2(β2)3 y como antagonista en los pentámeros (α4)3(β2)2 . Este compuesto ha demostrado efectos analgésicos potentes en estudios con animales, comparables a los de la epibatidina, pero con menos toxicidad . Además, ha demostrado acción antidepresiva .
Aplicaciones Científicas De Investigación
El clorhidrato de sazetidina A tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como herramienta de investigación para estudiar la farmacología de los receptores nicotínicos de acetilcolina.
Biología: El compuesto se emplea en estudios que investigan el papel de los receptores nicotínicos en diversos procesos fisiológicos.
Industria: Puede utilizarse en el desarrollo de nuevos fármacos dirigidos a los receptores nicotínicos.
Mecanismo De Acción
El clorhidrato de sazetidina A ejerce sus efectos uniéndose selectivamente a los receptores nicotínicos de acetilcolina α4β2. Actúa como un agonista parcial en los pentámeros (α4)2(β2)3 y como antagonista en los pentámeros (α4)3(β2)2 . Esta acción dual da como resultado la desensibilización de los receptores sin activarlos primero, una propiedad que ha llevado a su clasificación como un "desensibilizador silencioso" . La interacción del compuesto con estos receptores modula la liberación de neurotransmisores como la dopamina, que participa en la regulación del dolor y el estado de ánimo .
Análisis Bioquímico
Biochemical Properties
Sazetidine A dihydrochloride interacts with α4β2 nicotinic acetylcholine receptors . It has been found to have a high binding affinity (Ki ≈ 0.5 nM) and selectivity for the α4β2 nicotinic acetylcholine receptor subtype . It may act as a silent desensitizer or as an agonist, depending on the stoichiometry of the receptor subunits .
Cellular Effects
Sazetidine A dihydrochloride has been shown to affect the function of native α7 nicotinic acetylcholine receptors in SH-SY5Y cells and primary cortical cultures . In the presence of the α7-selective positive allosteric modulator PNU-120596, sazetidine-A elicited responses in SH-SY5Y cells and 14% of cortical neurons .
Molecular Mechanism
Sazetidine A dihydrochloride acts as a potent agonist of native and recombinant α4β2 nicotinic acetylcholine receptors, showing differential efficacy on α4β2 nicotinic acetylcholine receptor subtypes . It has been proposed to be a “silent desensitizer” of α4β2 nicotinic acetylcholine receptors, meaning that it desensitizes the receptor without first activating it .
Dosage Effects in Animal Models
Sazetidine A dihydrochloride has been shown to have potent analgesic effects in animal studies
Métodos De Preparación
La síntesis del clorhidrato de sazetidina A implica varios pasos. El intermedio clave, 6-[5-(azetidin-2-ilmetoxí)piridin-3-il]hex-5-in-1-ol, se prepara mediante una serie de reacciones que incluyen alquilación, ciclización y reacciones de acoplamiento . El producto final se obtiene tratando el intermedio con ácido clorhídrico para formar la sal de clorhidrato . Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
El clorhidrato de sazetidina A experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción se puede utilizar para modificar los grupos funcionales de la molécula.
Reducción: Las reacciones de reducción se pueden emplear para alterar el estado de oxidación del compuesto.
Comparación Con Compuestos Similares
El clorhidrato de sazetidina A es único en su actividad agonista parcial selectiva en los receptores nicotínicos de acetilcolina α4β2. Los compuestos similares incluyen:
Vareniclina: Un agonista parcial nicotínico α4β2 selectivo utilizado para dejar de fumar.
Epibatidina: Un potente agonista nicotínico con propiedades analgésicas pero mayor toxicidad.
A-85380: Un agonista nicotínico con una estructura similar pero un perfil farmacológico diferente. El clorhidrato de sazetidina A destaca por su menor toxicidad y su acción dual como agonista y antagonista.
Propiedades
Número CAS |
1197329-42-2 |
|---|---|
Fórmula molecular |
C15H21ClN2O2 |
Peso molecular |
296.79 g/mol |
Nombre IUPAC |
6-[5-[[(2S)-azetidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14;/h9-11,14,17-18H,1-2,4,6-8,12H2;1H/t14-;/m0./s1 |
Clave InChI |
KWQOEGGWZHGKHO-UQKRIMTDSA-N |
SMILES |
C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl.Cl |
SMILES isomérico |
C1CN[C@@H]1COC2=CN=CC(=C2)C#CCCCCO.Cl |
SMILES canónico |
C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl |
Sinónimos |
6-[5-[(2S)-2-Azetidinylmethoxy]-3-pyridinyl]-5-hexyn-1-ol dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)






